molecular formula C18H35NO4 B563688 D,L-Mevalonic Acid Dicyclohexylammonium Salt CAS No. 1215802-31-5

D,L-Mevalonic Acid Dicyclohexylammonium Salt

Cat. No.: B563688
CAS No.: 1215802-31-5
M. Wt: 329.481
InChI Key: DCKUKHIZWLYMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

D,L-Mevalonic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various isoprenoids and other complex molecules.

    Biology: The compound is studied for its role in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other essential biomolecules.

    Medicine: Research on this compound contributes to understanding cholesterol metabolism and the development of cholesterol-lowering drugs.

    Industry: It is used in the production of various biochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of D,L-Mevalonic Acid Dicyclohexylammonium Salt is the biosynthesis pathway of cholesterol . This compound acts as a precursor in this pathway, contributing to the production of cholesterol, a vital component of cell membranes.

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway . As a precursor in this pathway, it contributes to the production of cholesterol and other sterols. These molecules play crucial roles in various cellular processes, including membrane fluidity and the formation of lipid rafts. The downstream effects of this pathway can impact a wide range of cellular functions and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Mevalonic Acid Dicyclohexylammonium Salt typically involves the reaction of mevalonic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction can be represented as follows:

Mevalonic Acid+DicyclohexylamineD,L-Mevalonic Acid Dicyclohexylammonium Salt\text{Mevalonic Acid} + \text{Dicyclohexylamine} \rightarrow \text{this compound} Mevalonic Acid+Dicyclohexylamine→D,L-Mevalonic Acid Dicyclohexylammonium Salt

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

D,L-Mevalonic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its salt form, which enhances its stability and solubility compared to mevalonic acid. This makes it more suitable for various research applications, particularly in studies involving the mevalonate pathway and cholesterol biosynthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUKHIZWLYMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858121
Record name 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215802-31-5
Record name 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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